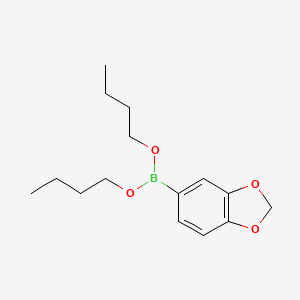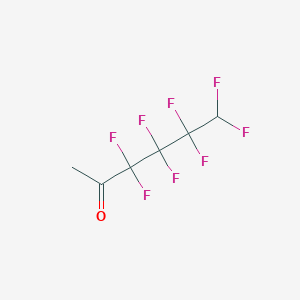
5,9-Dichloro-2-methoxyacridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,9-Dichloro-2-methoxyacridine is a chemical compound with the molecular formula C14H9Cl2NO. It is a derivative of acridine, a class of compounds known for their planar, tricyclic structure. Acridines are often studied for their biological activities, including mutagenic and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5,9-Dichloro-2-methoxyacridine can be synthesized through various methods. One common approach involves the reaction of 5,9-dichloroacridine with methanol in the presence of a base. The reaction typically requires heating and can be carried out under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Análisis De Reacciones Químicas
Types of Reactions
5,9-Dichloro-2-methoxyacridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Products include derivatives with different substituents replacing the chlorine atoms.
Oxidation: Oxidized products may include quinone derivatives.
Reduction: Reduced products may include amine derivatives.
Aplicaciones Científicas De Investigación
5,9-Dichloro-2-methoxyacridine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with DNA and potential mutagenic effects.
Medicine: Investigated for its anticancer properties and potential as a chemotherapeutic agent.
Mecanismo De Acción
The mechanism of action of 5,9-Dichloro-2-methoxyacridine involves its interaction with DNA. The planar structure of the acridine moiety allows it to intercalate between DNA base pairs, disrupting the normal function of the DNA. This can lead to mutations and cell death, making it a potential anticancer agent. The compound may also inhibit specific enzymes involved in DNA replication and repair .
Comparación Con Compuestos Similares
Similar Compounds
- 6,9-Dichloro-2-methoxyacridine
- 9-Chloroacridine
- Acridine
Uniqueness
5,9-Dichloro-2-methoxyacridine is unique due to the specific positioning of the chlorine and methoxy groups on the acridine ring. This unique structure influences its chemical reactivity and biological activity, distinguishing it from other acridine derivatives .
Propiedades
Número CAS |
92150-78-2 |
|---|---|
Fórmula molecular |
C14H9Cl2NO |
Peso molecular |
278.1 g/mol |
Nombre IUPAC |
5,9-dichloro-2-methoxyacridine |
InChI |
InChI=1S/C14H9Cl2NO/c1-18-8-5-6-12-10(7-8)13(16)9-3-2-4-11(15)14(9)17-12/h2-7H,1H3 |
Clave InChI |
DPSBKDZOJGTWQQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C3=C(C(=CC=C3)Cl)N=C2C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


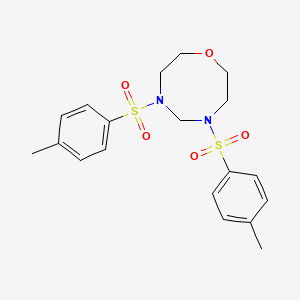

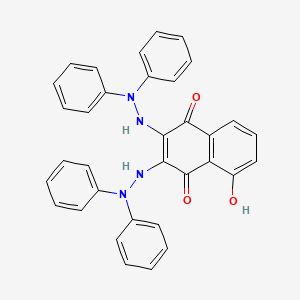
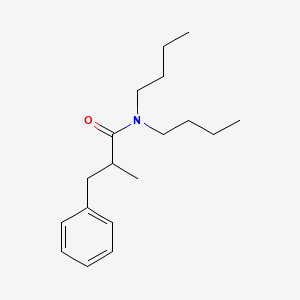
![3-[(Triethylsilyl)oxy]propyl 2-methylprop-2-enoate](/img/structure/B14360433.png)
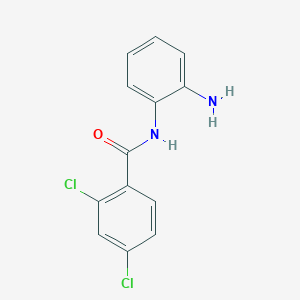
![3-(2,2-Dimethylpropyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B14360445.png)
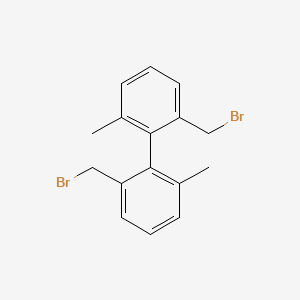

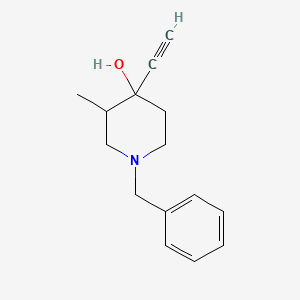

![Benzyl[4,5-bis(4-methoxyphenyl)thiophen-2-yl]dimethylsilane](/img/structure/B14360481.png)
